molecular formula C11H12BrN3O2 B14910228 n-(3-(1h-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide

n-(3-(1h-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide

Cat. No.: B14910228
M. Wt: 298.14 g/mol
InChI Key: ZJKFFQBZPWVHQN-UHFFFAOYSA-N
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Description

N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a carboxamide derivative that strategically incorporates two privileged heterocyclic structures: a 5-bromofuran moiety and a 1H-pyrazole ring, linked by a propyl chain. The presence of these substructures is associated with a wide range of biological activities. Pyrazole-based compounds are extensively investigated as key pharmacophores in developing therapeutic agents . Similarly, furan-carboxamide derivatives have been explored for their potential as enzyme inhibitors, with compounds like the related N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide demonstrating potent and selective inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases . Furthermore, pyrazole-carboxamide scaffolds are found in compounds targeting various receptors, such as the cannabinoid CB1 receptor , and more recently, selective HDAC6 inhibitors like N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide have shown promise in preclinical models for treating acute liver injury . The specific molecular architecture of this compound, particularly the bromine atom on the furan ring, makes it a valuable intermediate for further chemical exploration. This reactive site allows for various cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling researchers to synthesize a diverse library of analogues for structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research to investigate new biologically active molecules, primarily as a building block in organic synthesis and a core structure in the development of novel pharmacologically active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

5-bromo-N-(3-pyrazol-1-ylpropyl)furan-2-carboxamide

InChI

InChI=1S/C11H12BrN3O2/c12-10-4-3-9(17-10)11(16)13-5-1-7-15-8-2-6-14-15/h2-4,6,8H,1,5,7H2,(H,13,16)

InChI Key

ZJKFFQBZPWVHQN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromofuran Ring

The bromine atom at the 5-position of the furan ring serves as an electrophilic site for substitution. Reactions typically proceed under palladium-catalyzed conditions or via SNAr mechanisms:

Reaction TypeConditionsProductYield/Notes
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, toluene/ethanol, 90°C Aryl or heteroaryl substituentHigh yields (~70–85%)
Buchwald-Hartwig AminationPd catalyst, ligand, baseAmine-substituted furanRequires optimized ligands

Key Findings :

  • Bromofuran derivatives undergo efficient cross-coupling with aryl boronic acids (e.g., to form biaryl systems) .

  • Steric hindrance from the carboxamide group may slow NAS at the 2-position of the furan ring.

Functionalization of the Carboxamide Group

The carboxamide moiety can participate in hydrolysis, reduction, or act as a directing group:

Reaction TypeConditionsProduct
Acidic Hydrolysis6 N HCl, reflux5-Bromofuran-2-carboxylic acid
Reduction (LiAlH<sub>4</sub>)Dry THF, 0°C to refluxAmine derivative (furan-CH<sub>2</sub>-NH<sub>2</sub>)

Evidence :

  • Ethyl benzoate analogs (e.g., compound 27a ) were hydrolyzed to carboxylic acids using H<sub>2</sub>SO<sub>4</sub>/EtOH .

  • Carboxamides in similar structures (e.g., 34a–34k ) remained stable under basic conditions .

Pyrazole Ring Reactivity

The 1H-pyrazole group on the propyl chain can undergo alkylation or metal-catalyzed coupling:

Reaction TypeConditionsProduct
N-AlkylationNaH, alkyl halide, DMFQuaternary pyrazolium salts
C–H ArylationPd(OAc)<sub>2</sub>, ligand, Ar–XArylated pyrazole derivatives

Observations :

  • Pyrazole nitrogen basicity (pK<sub>a</sub> ~2–4) permits selective alkylation at the 1-position .

  • Microwave-assisted methods improve regioselectivity in pyrazole modifications .

Propyl Chain Modifications

The three-carbon spacer between pyrazole and carboxamide allows for further functionalization:

Reaction TypeConditionsProduct
Oxidation (KMnO<sub>4</sub>)H<sub>2</sub>O, 60°CCarboxylic acid or ketone
HalogenationNBS, AIBN, CCl<sub>4</sub>Brominated propyl chain

Synthetic Relevance :

  • Propyl chains in analogs (e.g., P12–P17 ) were modified to enhance pharmacokinetic properties .

Heterocycle Formation via Cyclization

The carboxamide and pyrazole groups can participate in intramolecular cyclization:

Reaction TypeConditionsProduct
Lactam FormationPPA, 120°CFused bicyclic lactam
Click ChemistryCu(I), azideTriazole-linked derivatives

Mechanistic Insight :

  • Microwave irradiation (e.g., 150°C, water/glycerol) improves cyclization efficiency .

Stability Under Acidic/Basic Conditions

Stability studies of related compounds reveal:

  • Acidic Conditions : Carboxamide hydrolysis occurs slowly (t<sub>1/2</sub> >24 h in 1 N HCl) .

  • Basic Conditions : Pyrazole ring remains intact, but propyl chain may oxidize (e.g., with KMnO<sub>4</sub>) .

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide is used as a molecular probe to study enzyme functions and protein-ligand interactions. Its ability to interact with biological macromolecules makes it valuable in drug discovery .

Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups .

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The bromofuran moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The carboxamide group can form additional hydrogen bonds, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Key Observations :

  • The furan ring in the target compound contrasts with the benzodioxole system in Compound 4, which may confer differences in electronic properties and steric bulk.
  • The pyrazole vs.

Spectroscopic and Analytical Data

Technique Target Compound Compound 4
NMR Expected signals: Bromofuran (δ 6.5–7.5 ppm), pyrazole (δ 7.5–8.5 ppm) Confirmed benzodioxole (δ 5.9–6.1 ppm), imidazole (δ 7.1–7.3 ppm)
X-ray Diffraction Not reported Used to confirm imine (E)-configuration
IR Expected peaks: C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹) Observed C=N (~1600 cm⁻¹), N-H (~3200 cm⁻¹)

Biological Activity

The compound n-(3-(1H-pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by various research findings, case studies, and data tables.

Antiviral Properties

Research has indicated that derivatives of pyrazole, including compounds similar to this compound, exhibit antiviral activity. For instance, a study demonstrated that certain pyrazole derivatives showed good inhibition against tobacco mosaic virus (TMV), highlighting their potential as antiviral agents .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been explored in several studies. One notable study focused on the synthesis of pyrazole derivatives, which exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro assays demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Studies have shown that it can act as an inhibitor of certain kinases involved in cancer progression, thereby offering a therapeutic avenue for targeted cancer therapies .

Study 1: Antiviral Activity Against TMV

In a focused study on antiviral properties, researchers synthesized several pyrazole derivatives and tested them against TMV. Among these, this compound was noted for its potent inhibitory effects, outperforming many other tested compounds .

Study 2: Cytotoxic Effects on Cancer Cells

A comprehensive screening of various pyrazole compounds revealed that this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating strong anticancer potential .

Data Table: Biological Activities Summary

Activity Type Effect Reference
AntiviralInhibition of TMV
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of kinases related to cancer

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